molecular formula C8H12O2S B13244436 Methyl2-(thian-3-ylidene)acetate

Methyl2-(thian-3-ylidene)acetate

Cat. No.: B13244436
M. Wt: 172.25 g/mol
InChI Key: INQIJMMIYUCFSX-FNORWQNLSA-N
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Description

Methyl2-(thian-3-ylidene)acetate is a sulfur-containing heterocyclic ester characterized by a six-membered thiane ring (sulfur analog of cyclohexane) with a conjugated exocyclic double bond at the 3-position and an acetoxymethyl group at the 2-position. This compound is hypothesized to exhibit unique electronic properties due to the sulfur atom and conjugated system, making it relevant in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C8H12O2S

Molecular Weight

172.25 g/mol

IUPAC Name

methyl (2E)-2-(thian-3-ylidene)acetate

InChI

InChI=1S/C8H12O2S/c1-10-8(9)5-7-3-2-4-11-6-7/h5H,2-4,6H2,1H3/b7-5+

InChI Key

INQIJMMIYUCFSX-FNORWQNLSA-N

Isomeric SMILES

COC(=O)/C=C/1\CCCSC1

Canonical SMILES

COC(=O)C=C1CCCSC1

Origin of Product

United States

Preparation Methods

Magnesium/Iodine-Mediated Reductive Coupling

A robust and practical method for synthesizing α,β-unsaturated esters with thian-3-ylidene substituents involves the use of magnesium turnings and iodine in a mixed solvent system, as detailed in recent experimental protocols:

  • Procedure : The starting compound (a precursor with a thiane ring) is dissolved in methanol and acetonitrile. Iodine (3 equivalents) is added, followed by stirring for 5 minutes. Then, magnesium turnings (10–15 equivalents) are introduced, and the mixture is stirred under a water bath at 15–20 °C for 2 minutes, then at room temperature for 30 minutes.
  • Workup : The reaction is quenched with ethyl acetate, filtered through diatomaceous earth, washed with saturated sodium thiosulfate solution to remove iodine residues, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
  • Purification : The crude product is purified by silica gel column chromatography using petroleum ether and ethyl acetate mixtures as eluents.
  • Yields : This method yields the target methyl 2-(thian-3-ylidene)acetate and related derivatives in moderate to high yields ranging from 37% to 94%, depending on the substrate and conditions.

This approach allows for the formation of the exocyclic double bond (ylidene) adjacent to the thiane ring, effectively generating the α,β-unsaturated ester structure.

Alkylation of Active Methylene Compounds with Sulfur-Containing Reagents

Another classical approach involves the reaction of active methylene compounds such as methyl cyanoacetate or methyl acetate derivatives with sulfur-containing electrophiles or via ring closure reactions:

  • Synthesis of thiane rings : Typically, 1,3-dithianes or thianes are prepared by the reaction of carbonyl compounds or active methylene compounds with 1,3-dibromopropane or carbon disulfide in the presence of base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide.
  • Example : In one reported synthesis, methyl 2-cyanoacetate was reacted with carbon disulfide and 1,3-dibromopropane under basic conditions to form a 1,3-dithiane derivative, which can then be further manipulated to yield the ylidene acetate.

This method is effective for building the sulfur heterocycle before introducing the ylidene functionality.

Esterification via Diazomethyl Trimethylsilane

For the esterification step, methyl esters such as methyl 2-(thiophen-3-yl)acetate (a related sulfur heterocycle) can be synthesized by methylation of the corresponding carboxylic acid using diazomethyl trimethylsilane:

  • Procedure : The carboxylic acid precursor is dissolved in methanol at 0 °C, and diazomethyl trimethylsilane is added. The mixture is stirred for several hours, then quenched with acetic acid. The solvent is evaporated, and the product is purified by column chromatography.
  • Yields : This method provides a clean and efficient route to methyl esters with yields typically above 80%.

While this method is reported for thiophene derivatives, it can be adapted for thiane-based acids to yield methyl 2-(thian-3-ylidene)acetate.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield Range (%) Notes
Magnesium/Iodine Reductive Coupling Iodine (3 eq), Mg turnings (10-15 eq), MeOH/MeCN, rt 37–94 Efficient for ylidene formation; mild conditions
Alkylation with Carbon Disulfide K2CO3, 1,3-dibromopropane, DMF, room temperature Moderate Builds thiane ring; precursor for ylidene
Esterification with Diazomethyl Trimethylsilane TMS-CHN2 in MeOH at 0 °C, quench with AcOH >80 High purity methyl ester formation

Research Findings and Notes

  • The magnesium/iodine method is notable for its operational simplicity and relatively short reaction times (under 1 hour total stirring), making it suitable for scale-up and diverse substrate scopes.
  • The presence of iodine facilitates the formation of reactive intermediates that promote the coupling and ylidene formation.
  • The alkylation approach for thiane ring synthesis is well-documented for 1,3-dithianes and can be adapted for thianes, but often requires longer reaction times (several hours) and careful control of stoichiometry.
  • Esterification via diazomethyl trimethylsilane is a mild and selective method that avoids harsher acidic or basic conditions that might degrade sensitive sulfur heterocycles.
  • Purification by silica gel chromatography is standard, with eluent systems typically involving petroleum ether and ethyl acetate in varying ratios to optimize separation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(thian-3-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiane derivatives .

Mechanism of Action

The mechanism by which methyl 2-(thian-3-ylidene)acetate exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Ester Group Variations

The ester group significantly impacts solubility, reactivity, and pharmacokinetics:

  • Methyl2-(thian-3-ylidene)acetate (hypothetical): Molecular formula C₇H₁₀O₂S , molecular weight 158.22 g/mol (estimated).
  • Ethyl 2-(thiolan-3-ylidene)acetate (CAS 114614-89-0): Molecular formula C₈H₁₂O₂S, molecular weight 172.24 g/mol ().

Heterocycle Modifications

Thiane vs. Thietane
  • Thietan-2-ylideneacetates (): Synthesized via [2 + 2] cycloadditions, these four-membered sulfur rings (thietane) exhibit higher ring strain than six-membered thiane derivatives. This strain enhances reactivity in cycloaddition and nucleophilic substitution reactions .
  • Thiane derivatives : Larger ring size reduces strain, favoring stability and applications in sustained-release drug formulations.
Thiophene vs. Thiane
  • Methyl 2-thienyl acetate (CAS 19432-68-9, ): Aromatic thiophene rings confer planar, conjugated systems with distinct electronic properties (e.g., stronger π-π interactions) compared to non-aromatic thiane derivatives. Thiophene-based esters are widely used in optoelectronics and as bioactive motifs .
Oxetane vs. Thiane
  • Methyl2-(oxetan-3-ylidene)acetate (CAS 1105665-34-6, ): Replacing sulfur with oxygen in the ring increases polarity and hydrogen-bonding capacity, improving water solubility but reducing metabolic stability .

Substituent Effects

  • Chloropropyl-Thiazolidinone Derivatives (e.g., CAS 1235441-77-6, ): The addition of a 3-chloropropyl group and thiazolidinone ring introduces hydrogen-bonding and halogen-bonding sites, enhancing binding affinity to biological targets like enzymes or receptors .
  • Clopidogrel Derivatives (): Thienopyridine-based esters (e.g., clopidogrel) demonstrate antiplatelet activity via irreversible P2Y12 receptor inhibition.

Data Table: Key Properties of Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 2-(thiolan-3-ylidene)acetate 114614-89-0 C₈H₁₂O₂S 172.24 Five-membered sulfur ring, ethyl ester
Methyl2-(oxetan-3-ylidene)acetate 1105665-34-6 C₆H₈O₃ 128.13 Oxygen-based ring, higher polarity
Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate 1235441-77-6 C₉H₁₁ClNO₃S 257.71 Thiazolidinone moiety, chloropropyl substituent
Methyl 2-thienyl acetate 19432-68-9 C₇H₈O₂S 156.20 Aromatic thiophene, high reactivity

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